molecular formula C9H18N2O2 B13154095 N'-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide

N'-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide

Cat. No.: B13154095
M. Wt: 186.25 g/mol
InChI Key: QKTOWXQQZOFFBI-UHFFFAOYSA-N
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Description

N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide (CAS No. 1603970-12-2) is a chemical compound with the following properties:

    Molecular Formula: CHNO

    Molecular Weight: 186.25 g/mol

    MDL Number: MFCD30299852

This compound features an N-hydroxy group and an oxolane ring, making it intriguing for various applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide. Researchers have developed bio-based methods to enhance its greenness. One such route involves the conversion of readily available starting materials into the target compound.

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route

Industrial Production:: While industrial-scale production details are scarce, research efforts continue to optimize the synthesis for large-scale applications.

Chemical Reactions Analysis

Reactivity:: N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide can undergo various reactions, including:

    Oxidation: It may participate in oxidation reactions.

    Substitution: Substitution reactions can modify its functional groups.

    Other Transformations: Further investigations are needed to explore its reactivity fully.

Common Reagents and Conditions:: Reagents and conditions vary based on the desired transformation. Researchers employ suitable oxidants, nucleophiles, and catalysts.

Major Products:: The major products depend on the specific reaction. These could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide finds applications in:

    Chemistry: As a building block for novel compounds.

    Biology: Potential use in drug discovery or bioconjugation.

    Medicine: Investigated for therapeutic properties.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.

Comparison with Similar Compounds

While N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide is unique, it shares features with related compounds such as:

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N'-hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide

InChI

InChI=1S/C9H18N2O2/c1-8(2)5-6(7(10)11-12)9(3,4)13-8/h6,12H,5H2,1-4H3,(H2,10,11)

InChI Key

QKTOWXQQZOFFBI-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC(C(O1)(C)C)/C(=N/O)/N)C

Canonical SMILES

CC1(CC(C(O1)(C)C)C(=NO)N)C

Origin of Product

United States

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